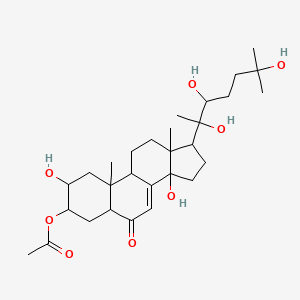

3-O-Acetyl-20-Hydroxyecdysone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H46O8 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3 |

InChI Key |

UWFCFVQTAHITKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence of 3-O-Acetyl-20-Hydroxyecdysone in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural occurrence of the phytoecdysteroid 3-O-Acetyl-20-Hydroxyecdysone in the plant kingdom. It details its known plant sources, available quantitative data for related compounds, established experimental protocols for isolation and analysis, and insights into its biosynthetic origins.

Introduction to Phytoecdysteroids

Phytoecdysteroids (PEs) are a class of plant-synthesized polyhydroxylated steroids structurally similar to the molting hormones of arthropods.[1] Their primary role in plants is believed to be defensive, protecting against phytophagous insects and other pests.[2][3] The most abundant and widely studied phytoecdysteroid is 20-hydroxyecdysone (B1671079) (20E).[1][4] Plants, however, produce a complex cocktail of structurally related ecdysteroids, often in minor quantities, including various acetylated derivatives.[2] Acetylation can modify the polarity and biological activity of these compounds. This guide focuses specifically on this compound, an acetylated variant of the principal phytoecdysteroid, 20E.

Natural Occurrence of this compound

The documented presence of this compound in the plant kingdom is limited, suggesting it is a relatively rare or minor component of the phytoecdysteroid profile in most species. It has been specifically identified in the following plants:

| Plant Species | Family | Plant Part | Compound Name | Reference |

| Cyanotis arachnoidea | Commelinaceae | Roots | This compound | [5] |

| Polypodium vulgare | Polypodiaceae | In vitro cultures | 20-Hydroxyecdysone-3-acetate | [2] |

While direct occurrences are sparse, the presence of other acetylated ecdysteroids, such as 22-O-acetyl-20-hydroxyecdysone in the rhizomes of Silene tatarinowii, indicates that the enzymatic machinery for acetylating 20-hydroxyecdysone exists in various plant families, including Caryophyllaceae.[6]

Quantitative Data

Table 2: Concentration of 20-Hydroxyecdysone (20E) in Various Plant Species

| Plant Species | Family | Plant Part | Concentration of 20E | Reference |

| Cyanotis arachnoidea | Commelinaceae | - | 4-5% of dry weight | [7] |

| Rhaponticum carthamoides | Asteraceae | - | Up to 1.5% of dry weight | [7] |

| Silene brahuica | Caryophyllaceae | Aerial Parts | 2.3 mg/g dry weight | [8] |

| Spinacia oleracea (Spinach) | Amaranthaceae | Leaves | 17.1 - 885 µg/g | [9] |

| Chenopodium quinoa (Quinoa) | Amaranthaceae | Seeds | 30 µg/g | [10] |

Experimental Protocols: Isolation, Purification, and Quantification

The isolation and analysis of acetylated ecdysteroids follow general protocols established for phytoecdysteroids. These methods are designed to separate these steroidal compounds from a complex plant matrix.

Extraction

-

Sample Preparation : Air-dry the collected plant material (e.g., roots, leaves) away from direct sunlight and grind it into a fine powder.

-

Solvent Extraction : Perform exhaustive extraction of the powdered material using a polar solvent. Methanol (B129727) or ethanol (B145695) are commonly used.[1][8] Maceration, percolation, or Soxhlet extraction are suitable methods.

-

Concentration : Filter the resulting extract to remove plant debris and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification and Fractionation

The crude extract contains a complex mixture of metabolites. A multi-step purification process is required to isolate specific ecdysteroids.

-

Solvent Partitioning : Dissolve the crude extract in an aqueous methanol solution (e.g., 50% MeOH) and partition against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.[1][11]

-

Precipitation : The polar extract can be further treated with cold acetone (B3395972) to precipitate and remove highly polar contaminants like sugars and some pigments.[12]

-

Column Chromatography : The purified extract is subjected to various chromatographic techniques for fractionation and isolation.[8][13]

-

Low-Pressure Column Chromatography : Often used as an initial step. Alumina or silica (B1680970) gel are common stationary phases.[8][13]

-

Droplet Counter-Current Chromatography (DCCC) : An effective liquid-liquid partition technique for separating ecdysteroids with a wide range of polarities.

-

High-Performance Liquid Chromatography (HPLC) : Essential for final purification. Both normal-phase and reversed-phase (C18) columns are employed.[8][11][12] Gradient elution is typically required to resolve complex mixtures.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Extraction of phytoecdysteroids from the endemic medicinal plant, Silene brahuica Boiss. [cjes.guilan.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Ecdysteroids of quinoa seeds (Chenopodium quinoa Willd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure elucidation and phytotoxicity of ecdysteroids from Chenopodium album - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Unraveling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 3-O-Acetyl-20-Hydroxyecdysone in Insect Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids, the primary steroid hormones in insects, are pivotal regulators of key developmental processes, including molting and metamorphosis. The most abundant and biologically active of these is 20-hydroxyecdysone (B1671079) (20E). Its acetylated derivative, 3-O-Acetyl-20-Hydroxyecdysone, is also of significant interest, with studies suggesting it retains considerable biological activity. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in insect cell lines, drawing upon the well-established signaling cascade of 20E and the available data on acetylated ecdysteroids. This document outlines the canonical ecdysteroid signaling pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and workflows.

Introduction: The Ecdysteroid Signaling Paradigm

Ecdysteroids orchestrate major developmental transitions in insects through a complex and tightly regulated signaling pathway. The primary signaling molecule, 20-hydroxyecdysone, is synthesized from cholesterol obtained from the diet. While research directly focusing on this compound is limited, studies on analogous acetylated ecdysteroids, such as the 11α-acyl derivatives of turkesterone (B103) (an analogue of 20E), have demonstrated that these modified forms retain significant biological activity.[1] This activity is mediated through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2] This guide will therefore focus on the canonical 20E signaling pathway as the likely mechanism of action for this compound.

The Canonical Ecdysteroid Signaling Pathway

The cellular and molecular response to ecdysteroids can be dissected into a series of sequential events, beginning with the hormone's entry into the target cell and culminating in the regulation of gene expression.

Cellular Uptake and Receptor Binding

Historically, it was believed that steroid hormones like ecdysteroids freely diffuse across the cell membrane. However, recent evidence suggests the involvement of specific membrane transporters in their uptake.[2] Once inside the cytoplasm, the ecdysteroid ligand binds to the Ligand-Binding Domain (LBD) of the EcR subunit of the EcR-USP heterodimer. This binding event induces a conformational change in the receptor complex, which is the critical step for its activation.

Nuclear Translocation and DNA Binding

The ligand-activated EcR-USP complex translocates to the nucleus, where it recognizes and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[3] In its unliganded state, the EcR-USP heterodimer can be bound to DNA and act as a repressor of transcription by recruiting corepressor proteins.[3]

Transcriptional Activation and the Gene Regulatory Hierarchy

Upon ligand binding, the corepressors are displaced, and the activated EcR-USP complex recruits coactivator proteins, including histone acetyltransferases (HATs) like CBP/p300.[4] This leads to the acetylation of histone tails, resulting in a more open chromatin structure that is permissive for transcription.[4][5]

This initial transcriptional response activates a small set of "early" genes, which are themselves transcription factors. These early response genes, such as Broad-Complex (BR-C), E74, and E93, then activate a larger battery of "late" genes. This hierarchical gene regulation cascade ultimately orchestrates the complex cellular responses to ecdysteroids, such as cell cycle arrest, differentiation, and apoptosis.[6]

Quantitative Data on Ecdysteroid Activity

| Compound | Relative Activity (%) in Drosophila melanogaster B(II) Cell Bioassay |

| Turkesterone | 100 |

| 11α-acetylturkesterone | 10 |

| 11α-butyrylturkesterone | 1 |

| 11α-hexanoylturkesterone | 10 |

| 11α-decanoylturkesterone | 10 |

| 11α-myristoylturkesterone | 1 |

| 11α-arachidonylturkesterone | <0.1 |

Data adapted from a study on turkesterone derivatives, demonstrating that acylation, including acetylation, retains biological activity, albeit at varying levels compared to the parent ecdysteroid.[1]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of ecdysteroid mechanism of action.

Insect Cell Culture and Hormone Treatment

-

Cell Line: Drosophila melanogaster B(II) cells, Sf21 cells from Spodoptera frugiperda, or IAL-PID2 cells from Plodia interpunctella.

-

Medium: Schneider's insect medium supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained at 25-28°C in a humidified incubator.

-

Hormone Treatment: Ecdysteroids (e.g., 20-hydroxyecdysone or its acetylated derivatives) are dissolved in a suitable solvent like ethanol (B145695) or DMSO and added to the culture medium at the desired final concentration. Control cultures receive the solvent alone. Cells are then incubated for various time points before harvesting for analysis.[1][7]

Radioligand-Displacement Assay for Receptor Binding

-

Objective: To determine the binding affinity of a ligand to the ecdysone receptor.

-

Materials: Bacterially expressed and purified Drosophila melanogaster EcR and USP proteins, [³H]-Ponasterone A (a high-affinity ecdysteroid ligand), and the unlabeled test compound (e.g., this compound).

-

Procedure:

-

A constant amount of the EcR/USP proteins is incubated with a fixed concentration of [³H]-Ponasterone A.

-

Increasing concentrations of the unlabeled test compound are added to the incubation mixtures.

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

The receptor-bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The concentration of the test compound that displaces 50% of the bound radioligand (IC₅₀) is calculated to determine its relative binding affinity.[1]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the changes in the expression of target genes in response to ecdysteroid treatment.

-

Procedure:

-

Insect cells are treated with the ecdysteroid of interest for a specific duration.

-

Total RNA is extracted from the cells using a commercial kit.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific for the target genes (e.g., BR-C, E74, E93) and a reference gene (e.g., actin or rp49).

-

The PCR is performed in a real-time PCR machine with a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the quantification of the PCR product in real-time.

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of ecdysteroids.

Caption: Canonical ecdysteroid signaling pathway in an insect cell.

Caption: Experimental workflow for analyzing gene expression changes.

Conclusion and Future Directions

The mechanism of action of this compound in insect cell lines is presumed to follow the well-characterized canonical ecdysteroid signaling pathway, initiated by its binding to the EcR-USP nuclear receptor complex. While direct experimental evidence for this specific acetylated derivative is currently sparse, studies on analogous compounds strongly support its biological activity.

Future research should focus on directly investigating the binding affinity of this compound to the ecdysone receptor in various insect species. Furthermore, comprehensive transcriptomic and proteomic analyses of insect cell lines treated with this compound would provide a detailed understanding of the specific gene regulatory networks it influences and any potential unique biological effects it may have compared to 20-hydroxyecdysone. Such studies will be invaluable for a more complete understanding of ecdysteroid biology and could inform the development of novel insect-specific control agents.

References

- 1. Synthesis and biological activities of turkesterone 11alpha-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Activation of Ecdysone-Responsive Genes Requires H3K27 Acetylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of 3-O-Acetyl-20-Hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-O-Acetyl-20-Hydroxyecdysone, a naturally occurring phytoecdysteroid. Phytoecdysteroids, including 20-hydroxyecdysone (B1671079) and its derivatives, are of significant interest to the scientific community due to their diverse biological activities, which include anabolic, adaptogenic, anti-diabetic, and anti-inflammatory effects[1]. This compound is an acetylated derivative of 20-hydroxyecdysone, the most common phytoecdysteroid[1]. Acetylation can modify the biological activity of ecdysteroids, for instance, by increasing their antibacterial properties[2]. This guide summarizes the expected spectroscopic characteristics of this compound based on the available data for the parent compound and related acetylated analogues, details relevant experimental protocols, and visualizes the associated signaling pathway.

Spectroscopic Data

¹H NMR Spectroscopy

Acetylation at the C-3 position is expected to cause a significant downfield shift of the H-3 proton signal. The following table provides the ¹H NMR data for 20-hydroxyecdysone and the anticipated chemical shift for the H-3 proton in this compound. The spectrum is typically recorded in deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃)[3][4].

| Proton | 20-Hydroxyecdysone (CD₃OD) δ (ppm) [3][4] | Expected this compound δ (ppm) | Multiplicity | Notes |

| H-2 | 3.94 | ~3.9-4.0 | m | |

| H-3 | 3.98 | ~5.0-5.2 | m | Downfield shift due to deshielding by the acetyl group. |

| H-5 | 2.37 | ~2.4 | m | |

| H-7 | 5.80 | ~5.8 | d | |

| H-9 | 3.15 | ~3.2 | m | |

| H-18 (CH₃) | 0.88 | ~0.9 | s | |

| H-19 (CH₃) | 0.91 | ~0.9 | s | |

| H-21 (CH₃) | 1.19 | ~1.2 | s | |

| H-26 (CH₃) | 1.18 | ~1.2 | s | |

| H-27 (CH₃) | 1.20 | ~1.2 | s | |

| Acetyl (CH₃) | - | ~2.0-2.1 | s | Characteristic singlet for the acetyl methyl protons. |

¹³C NMR Spectroscopy

The acetylation at C-3 will primarily affect the chemical shift of C-3, causing a downfield shift, and will also have a smaller effect on the adjacent carbons (C-2 and C-4). The carbonyl carbon of the acetyl group will appear at a characteristic downfield position. The table below shows the ¹³C NMR data for 20-hydroxyecdysone and the predicted shifts for the 3-O-acetyl derivative.

| Carbon | 20-Hydroxyecdysone (CD₃OD) δ (ppm) [4] | Expected this compound δ (ppm) | Notes |

| C-2 | 68.7 | ~69-70 | |

| C-3 | 68.5 | ~70-72 | Downfield shift upon acetylation. |

| C-5 | 80.3 | ~80 | |

| C-6 | 206.5 | ~206 | Carbonyl carbon. |

| C-7 | 122.2 | ~122 | Olefinic carbon. |

| C-8 | 168.0 | ~168 | Olefinic carbon. |

| C-14 | 85.3 | ~85 | |

| C-20 | 71.3 | ~71 | |

| C-22 | 77.9 | ~78 | |

| C-25 | 78.5 | ~78 | |

| Acetyl (C=O) | - | ~170-172 | Carbonyl of the acetyl group. |

| Acetyl (CH₃) | - | ~20-22 | Methyl of the acetyl group. |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group and successive losses of water molecules from the multiple hydroxyl groups, similar to the fragmentation of 20-hydroxyecdysone.

| Technique | Expected Observations for this compound |

| ESI-MS | [M+H]⁺, [M+Na]⁺ ions. The calculated molecular weight of C₂₉H₄₆O₈ is 522.67 g/mol . |

| MS/MS | Fragmentation would likely show a prominent peak for the loss of acetic acid (60 Da) from the molecular ion. Subsequent fragmentations would resemble those of 20-hydroxyecdysone, with losses of water (18 Da). |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration of the multiple hydroxyl groups. |

| C-H (alkane) | 2850-3000 | Stretching vibrations. |

| C=O (ketone at C-6) | ~1650 | α,β-unsaturated ketone. |

| C=O (ester) | ~1735 | Stretching vibration of the acetyl carbonyl. |

| C-O (ester and alcohol) | 1000-1300 | Stretching vibrations. |

Experimental Protocols

1. Isolation and Purification of this compound

The isolation of ecdysteroids from plant material typically involves solvent extraction followed by various chromatographic techniques[1][5][6].

-

Plant Material Extraction:

-

Air-dried and powdered plant material (e.g., roots or aerial parts of species known to contain ecdysteroids) is extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature or under reflux[5].

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to liquid-liquid partitioning, for example, between n-hexane and 80% aqueous methanol to remove non-polar compounds. The ecdysteroids will remain in the aqueous methanol phase[5].

-

Further partitioning between water and n-butanol can be performed, with the ecdysteroids concentrating in the butanol phase[5].

-

-

Chromatographic Purification:

-

The butanol extract is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20[1].

-

Fractions are eluted with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol.

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.

-

Final purification is often achieved using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water[5][7]. High-speed countercurrent chromatography (HSCCC) has also been successfully used for the separation of ecdysteroids[7].

-

2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

A purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CD₃OD, CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are performed to aid in the complete assignment of proton and carbon signals[8].

-

-

Mass Spectrometry:

-

The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

-

Tandem mass spectrometry (MS/MS) is performed to study the fragmentation pattern and confirm the structure.

-

-

IR Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Signaling Pathway and Workflow Visualization

20-Hydroxyecdysone Signaling Pathway

20-Hydroxyecdysone plays a crucial role in regulating gene expression in insects, primarily through a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP)[9][10]. This pathway is a key regulator of molting and metamorphosis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytoecdysteroids and Their Acetylated Derivatives: A Technical Guide for Researchers

Introduction

Phytoecdysteroids (PEs) are a class of naturally occurring polyhydroxylated steroids synthesized by plants as secondary metabolites.[1] Structurally analogous to the molting hormones of insects, these compounds form a key part of the plant's defense mechanism against phytophagous insects.[2] When ingested by non-adapted insects, PEs can disrupt the molting process, leading to metabolic damage and mortality.[1][3] The fundamental chemical structure of ecdysteroids is a cyclopentanoperhydrophenanthrene skeleton, characterized by a cis-junction of the A and B rings and a 7-en-6-one chromophore.[2][4] The most prevalent and widely studied phytoecdysteroid is 20-hydroxyecdysone (B1671079) (20E).[4][5]

Beyond their role in plant defense, phytoecdysteroids have garnered significant interest from the scientific community for their diverse and beneficial pharmacological effects in mammals. These effects include anabolic, adaptogenic, anti-inflammatory, antioxidant, and immunomodulatory activities, without the adverse side effects associated with anabolic-androgenic steroids.[6][7] This is largely because they do not bind to cytosolic steroid receptors but are thought to influence signal transduction pathways.[7]

Acetylated derivatives of phytoecdysteroids, formed by the addition of acetyl groups, represent a promising avenue for modifying the bioactivity and pharmacokinetic properties of the parent compounds. This guide provides a comprehensive overview of phytoecdysteroids and their acetylated forms, detailing their chemistry, biological activities, relevant signaling pathways, and key experimental protocols for their study.

Core Chemical Structures and Natural Sources

Phytoecdysteroids are triterpenoids derived biosynthetically from cholesterol and phytosterols (B1254722) via the mevalonate (B85504) pathway, with acetyl-CoA serving as the precursor.[4][8] Their structures can vary, primarily in the number and position of hydroxyl groups, which influences their polarity and biological activity.[8] Key structural features essential for hormonal activity include the cis-junction of rings A and B, a 7-en-6-one conjugated keto group, and a complete sterol side chain.[9] The presence of hydroxyl groups at specific positions (2β, 3β, 14α, 20R) tends to increase biological activity.[9]

Table 1: Common Phytoecdysteroids and Their Natural Sources

| Phytoecdysteroid | Chemical Formula | Key Natural Sources |

| 20-Hydroxyecdysone (Ecdysterone) | C27H44O7 | Spinacia oleracea (Spinach), Chenopodium quinoa, Rhaponticum carthamoides, Serratula coronata[4][10] |

| Ecdysone | C27H44O6 | Pteridium aquilinum (Bracken Fern)[11] |

| Ponasterone A | C27H44O6 | Podocarpus nakaii[8] |

| Ajugasterone C | C27H44O8 | Ajuga species, Silene species[4] |

| Polypodine B | C27H44O8 | Polypodium vulgare, Lychnis flos-cuculi[4][12] |

| Cyasterone | C29H44O8 | Ajuga species[4] |

Acetylated Derivatives of Phytoecdysteroids

Acetylation is a chemical modification that involves the introduction of an acetyl functional group into a compound. In the context of phytoecdysteroids, this typically occurs at one or more of the hydroxyl groups. Glycosylated and acetylated ecdysteroids have been identified both in nature and as products of laboratory synthesis.[8] This modification can alter the lipophilicity, stability, and biological activity of the parent molecule, potentially enhancing its therapeutic properties.

Table 2: Examples of Acetylated Phytoecdysteroids and Activity

| Derivative | Parent Compound | Notes on Activity/Properties |

| 20-Hydroxyecdysone-22-O-benzoate | 20-Hydroxyecdysone | A naturally occurring derivative isolated from Silene popovii.[13] Its specific activity alterations are a subject of ongoing research. |

| Acyl derivatives of native ecdysteroids | Various | Studies on acyl derivatives from Serratula coronata have shown antimicrobial activity.[6] |

Biological Activities and Signaling Pathways

Phytoecdysteroids exhibit a wide range of biological effects in mammals, stemming from their ability to modulate key cellular signaling pathways.

Anabolic and Adaptogenic Effects: PEs, particularly 20E, are known to stimulate protein synthesis, primarily through the activation of the PI3K/Akt signaling pathway.[14] This anabolic effect contributes to increased muscle mass and strength, making them a potential alternative to traditional anabolic steroids.[7][14] Their adaptogenic properties help the body resist various stressors.[6]

Anti-inflammatory and Antioxidant Effects: Phytoecdysteroids demonstrate significant anti-inflammatory activity by inhibiting key mediators of inflammation such as NF-κB and COX-2.[13] They also act as antioxidants by enhancing the activity of enzymes like superoxide (B77818) dismutase (SOD) and reducing malondialdehyde (MDA) content, which is a marker of oxidative stress.[4][13]

Signaling Pathway Visualizations

Experimental Protocols

Extraction and Isolation of Phytoecdysteroids

This protocol provides a general method for the extraction and purification of PEs from dried plant material.[15][16]

Materials:

-

Dried, milled plant material

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

n-Butanol (n-BuOH)

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Chromatography columns (e.g., alumina (B75360), silica (B1680970) gel)

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Extraction:

-

Extract the dried, milled plant material (e.g., 100 g) with methanol or ethanol (e.g., 1 L) at room temperature with agitation for 24 hours. Repeat the extraction 2-3 times.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Defatting:

-

Suspend the crude extract in 80% aqueous methanol.

-

Partition the suspension against an equal volume of hexane in a separatory funnel to remove non-polar compounds like lipids and chlorophyll.

-

Discard the hexane layer and retain the aqueous methanol layer.

-

-

Solvent Partitioning:

-

Remove the methanol from the extract via rotary evaporation.

-

Partition the remaining aqueous solution with n-butanol. Ecdysteroids will preferentially move into the n-butanol phase.

-

Collect the n-butanol phase and concentrate it to dryness.

-

-

Chromatographic Purification:

-

Subject the dried n-butanol fraction to column chromatography. A common first step is using an alumina column, which can yield 20-hydroxyecdysone of high purity in a single step.[16]

-

Further purification of minor ecdysteroids or separation of complex mixtures can be achieved using silica gel chromatography, droplet counter-current chromatography (DCCC), or preparative HPLC.[16][17]

-

-

Analysis and Identification:

-

Monitor fractions using Thin-Layer Chromatography (TLC) or analytical HPLC.

-

Characterize the structure of isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

General Protocol for Acetylation

This protocol describes a standard laboratory procedure for the acetylation of hydroxyl groups on phytoecdysteroids.

Materials:

-

Purified phytoecdysteroid

-

Anhydrous pyridine (B92270)

-

Acetic anhydride (B1165640)

-

Dry reaction vessel

-

Stirring apparatus

-

Ethyl acetate (B1210297) and water for workup

-

Silica gel for purification

Methodology:

-

Reaction Setup:

-

Dissolve the purified phytoecdysteroid (e.g., 100 mg) in anhydrous pyridine (e.g., 2 mL) in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

-

Acetylation:

-

Slowly add acetic anhydride (e.g., 1 mL) to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.

-

-

Workup:

-

Quench the reaction by slowly adding cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude acetylated product using silica gel column chromatography to obtain the pure acetylated derivative.

-

Biological Assay: BII Bioassay for Ecdysteroid Receptor Affinity

The BII bioassay is a well-established method to determine the biological potency of ecdysteroids by measuring their affinity for the Drosophila melanogaster ecdysteroid receptor.[18]

Principle: The assay utilizes a Drosophila melanogaster cell line (BII) that is responsive to ecdysteroids. The binding of an ecdysteroid agonist to the receptor complex initiates a cellular response, which can be quantified. The potency of a test compound is compared to that of a standard, typically 20-hydroxyecdysone.

Methodology:

-

Cell Culture:

-

Culture BII cells in an appropriate medium under standard conditions.

-

-

Assay Preparation:

-

Plate the cells in microtiter plates and allow them to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test phytoecdysteroids (and their acetylated derivatives) and the standard (20E).

-

Add the compounds to the cells and incubate for a defined period (e.g., 24-48 hours).

-

-

Quantification of Response:

-

The cellular response can be measured in several ways, such as through a reporter gene assay (if the cell line is so engineered) or by measuring a physiological endpoint like cell aggregation or enzyme induction.

-

-

Data Analysis:

-

Construct dose-response curves for each compound.

-

Calculate the EC50 value (the concentration that elicits 50% of the maximal response) for each compound.

-

Compare the EC50 values of the test compounds to that of 20E to determine their relative potencies.[19]

-

Conclusion

Phytoecdysteroids and their acetylated derivatives represent a valuable class of bioactive compounds with significant therapeutic potential. Their anabolic and adaptogenic effects, coupled with a favorable safety profile, make them attractive candidates for development in sports medicine, geriatrics, and for treating muscle wasting conditions.[14] Furthermore, their anti-inflammatory and antioxidant properties suggest applications in managing chronic inflammatory diseases. The ability to modify their structure through acetylation opens up possibilities for enhancing their efficacy and pharmacokinetic profiles. Continued research, guided by the robust experimental protocols outlined in this guide, is essential to fully elucidate the mechanisms of action and unlock the full therapeutic potential of these remarkable plant-derived steroids.

References

- 1. researchgate.net [researchgate.net]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotechlink.org [biotechlink.org]

- 7. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Biological Activities of Phytoecdisteroids | springerprofessional.de [springerprofessional.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. Biological activity of natural and synthetic ecdysteroids in the BII bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological activity of natural and synthetic ecdysteroids in the B11 bioassay | Semantic Scholar [semanticscholar.org]

3-O-Acetyl-20-Hydroxyecdysone: An In-Depth Technical Guide on a Potent Insect Molting Hormone Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids are a class of steroid hormones pivotal to the regulation of insect development, primarily controlling molting and metamorphosis. The principal active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E). This technical guide focuses on a significant analog, 3-O-Acetyl-20-Hydroxyecdysone, a naturally occurring phytoecdysteroid found in plants such as Cyanotis arachnoidea. This document provides a comprehensive overview of its presumed mechanism of action as an insect molting hormone, details on relevant experimental protocols for its study, and a comparative analysis of its biological activity. The information presented is intended to serve as a foundational resource for researchers in entomology, endocrinology, and those involved in the development of novel insecticides.

Introduction

Insect growth and development are intricately regulated by a cascade of hormonal signals. Among these, the ecdysteroids play a central role in initiating the molting process, a fundamental requirement for larval growth and metamorphosis. The primary and most active form of molting hormone in many insect species is 20-hydroxyecdysone (20E)[1][2][3]. Phytoecdysteroids, plant-derived compounds that are structurally and functionally similar to insect ecdysteroids, have garnered significant interest for their potential as biopesticides.

This compound is a naturally occurring acetylated analog of 20E, isolated from the roots of the plant Cyanotis arachnoidea[4]. The acetylation at the C3 position of the steroid nucleus potentially modifies its biological activity, bioavailability, and metabolic stability. Understanding the precise effects of this modification is crucial for evaluating its potential as an insect growth regulator. While direct comparative studies on the insect molting activity of this compound are limited, research on other acetylated ecdysteroids suggests that such modifications can influence biological potency. For instance, some studies have indicated that acetylated derivatives of 20E can exhibit altered, and in some cases enhanced, biological activities, such as increased antimicrobial effects[5].

This guide will delve into the presumed signaling pathway of this compound, provide detailed experimental protocols for its investigation, and present available data on its biological function, thereby offering a technical resource for the scientific community.

Ecdysteroid Signaling Pathway

It is widely accepted that this compound, as an analog of 20E, exerts its effects through the classical ecdysteroid signaling pathway. This pathway is initiated by the binding of the hormone to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR)[6].

The lipophilic nature of the ecdysteroid allows it to cross the cell membrane and enter the cytoplasm and nucleus. In the absence of a ligand, the EcR-USP complex is often bound to co-repressor proteins, inhibiting gene transcription. Upon binding of an ecdysteroid agonist like this compound, the receptor complex undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins. The activated hormone-receptor complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes that orchestrate the complex processes of molting and metamorphosis.

Caption: Presumed signaling pathway of this compound in an insect cell.

Quantitative Data

Direct quantitative data on the insect molting hormone activity of this compound is scarce in publicly available literature. However, studies on various ecdysteroid acetates provide some context. The biological activity of ecdysteroids is highly dependent on their structure, and even minor modifications can significantly alter their affinity for the EcR-USP receptor complex and, consequently, their hormonal activity.

One study on the antimicrobial properties of 20-hydroxyecdysone and its acetate (B1210297) derivatives found that the acetates exhibited higher activity than the parent compound[5]. While this does not directly translate to molting hormone activity, it suggests that acetylation can enhance biological effects.

For a comprehensive understanding, direct comparative bioassays, such as the Drosophila melanogaster BII cell bioassay, are necessary to quantify the relative potency of this compound against 20-hydroxyecdysone. The table below is structured to accommodate such data once it becomes available through future research.

| Compound | Bioassay | Organism/Cell Line | EC50 (M) | Relative Potency (20E = 1) | Reference |

| 20-Hydroxyecdysone | Drosophila BII Cell Bioassay | Drosophila melanogaster | Data Not Available | 1 | |

| This compound | Drosophila BII Cell Bioassay | Drosophila melanogaster | Data Not Available | Data Not Available |

Experimental Protocols

Isolation of this compound from Cyanotis arachnoidea

The following is a generalized protocol for the isolation of ecdysteroids from plant material, which can be adapted for this compound from Cyanotis arachnoidea.

Objective: To extract and purify this compound from the roots of Cyanotis arachnoidea.

Materials:

-

Dried and powdered roots of Cyanotis arachnoidea

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile (B52724), water)

-

Rotary evaporator

-

NMR spectrometer and Mass Spectrometer for structural elucidation

Procedure:

-

Extraction: Macerate the powdered root material in methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction of the ecdysteroids.

-

Solvent Partitioning: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. Suspend the crude extract in a water/methanol mixture and partition successively with dichloromethane to remove non-polar compounds.

-

Silica Gel Column Chromatography: Subject the aqueous methanol fraction to silica gel column chromatography. Elute the column with a gradient of increasing polarity, typically using a hexane-ethyl acetate or chloroform-methanol solvent system. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing ecdysteroids.

-

Preparative HPLC: Pool the ecdysteroid-rich fractions and subject them to preparative HPLC on a C18 column. Use a gradient of water and acetonitrile as the mobile phase to separate the individual ecdysteroids.

-

Purification and Identification: Collect the peak corresponding to this compound. The purity of the isolated compound should be assessed by analytical HPLC. The structure should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Drosophila melanogaster BII Cell Bioassay for Ecdysteroid Activity

The BII cell line, derived from Drosophila melanogaster embryonic cells, is responsive to ecdysteroids and is a standard tool for assessing their biological activity.

Objective: To determine the EC50 value of this compound and compare its potency to 20-hydroxyecdysone.

Materials:

-

Drosophila melanogaster BII cell line

-

Schneider's Drosophila Medium supplemented with fetal bovine serum (FBS)

-

20-hydroxyecdysone (positive control)

-

This compound (test compound)

-

96-well microplates

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the BII cells in Schneider's Drosophila medium supplemented with 10% heat-inactivated FBS at 25°C.

-

Cell Seeding: Seed the BII cells into 96-well microplates at a density of approximately 1-2 x 10^5 cells per well and allow them to attach for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 20-hydroxyecdysone and this compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds and the positive control. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 25°C. Ecdysteroids will induce morphological changes and inhibit the proliferation of BII cells.

-

Quantification of Cell Proliferation/Viability: After the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Plot the cell viability against the logarithm of the compound concentration. Use a sigmoidal dose-response curve fit to determine the EC50 value, which is the concentration of the compound that causes a 50% inhibition of cell proliferation. The relative potency of this compound can be calculated by dividing the EC50 of 20-hydroxyecdysone by the EC50 of the test compound.

Caption: Experimental workflow for the Drosophila melanogaster BII cell bioassay.

Conclusion

This compound represents an intriguing natural analog of the primary insect molting hormone, 20-hydroxyecdysone. Its structural modification through acetylation at the C3 position suggests the potential for altered biological activity, which warrants further detailed investigation. While it is presumed to act through the conserved ecdysteroid signaling pathway, the precise quantitative impact of this acetylation on receptor binding and subsequent gene activation in insects remains to be fully elucidated. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and bio-assessment of this compound. Further research to populate the comparative quantitative data table is essential for a comprehensive understanding of this compound's potential as a lead compound for the development of novel, effective, and potentially more selective insect growth regulators. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. European Journal of Entomology: Comparison between the effects of 20-hydroxyecdysone and phytohormones on growth and development in plants [eje.cz]

- 6. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of 3-O-Acetyl-20-Hydroxyecdysone: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro bioactivity of 3-O-Acetyl-20-Hydroxyecdysone. Due to a notable gap in the scientific literature directly addressing this specific acetylated ecdysteroid, this document leverages available data on the parent compound, 20-Hydroxyecdysone (20E), and its other acetylated analogues. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its potential biological activities, relevant experimental methodologies, and the likely signaling pathways it may modulate.

Introduction

Ecdysteroids are a class of polyhydroxylated steroids that play a crucial role in the molting and metamorphosis of arthropods.[1] Their presence in various plant species, where they are termed phytoecdysteroids, is thought to be a defense mechanism against insect herbivores. The most abundant and well-studied phytoecdysteroid is 20-Hydroxyecdysone (20E). In recent years, 20E and its derivatives have garnered significant interest for their potential pharmacological applications in mammals, exhibiting a range of activities including anabolic, anti-diabetic, and neuroprotective effects.

Acetylation is a common chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This compound is a specific ester of 20E, and while its in vitro bioactivity has not been extensively documented, the study of related acetylated ecdysteroids suggests that it may possess unique biological properties. This guide aims to synthesize the available information on closely related compounds to provide a predictive framework for the bioactivity of this compound.

Potential In Vitro Bioactivities of Acetylated Ecdysteroids

Direct quantitative data on the in vitro bioactivity of this compound is currently unavailable in the public domain. However, research on other acetylated derivatives of 20E, such as 20-Hydroxyecdysone-2,3,22-tri-O-acetate, provides valuable insights into the potential activities of this class of compounds. A key area of investigation has been their enzyme inhibitory effects.

A study on the enzyme inhibitory potential of various ecdysteroids, including 20-Hydroxyecdysone-2,3,22-tri-O-acetate, revealed significant activity against several enzymes.[2][3][4] These findings suggest that acetylation can modulate the inhibitory capacity of the parent ecdysteroid.

Table 1: In Vitro Enzyme Inhibitory Activity of 20-Hydroxyecdysone-2,3,22-tri-O-acetate [2][3][4]

| Enzyme | Activity |

| Acetylcholinesterase (AChE) | 5.56 mg GALAE/g |

| Butyrylcholinesterase (BChE) | 4.76 mg GALAE/g |

GALAE: Galantamine Equivalents

These results indicate that acetylated ecdysteroids can act as inhibitors of cholinesterases, enzymes critical in neurotransmission. This opens avenues for investigating this compound for potential applications in neurological disorders.

Experimental Protocols for In Vitro Bioactivity Assessment

To facilitate research into the bioactivity of this compound, this section details common in vitro assays used for evaluating ecdysteroids and their derivatives.

Enzyme Inhibition Assays

Based on the known activity of acetylated ecdysteroids, enzyme inhibition assays are a logical starting point.

3.1.1. Cholinesterase Inhibition Assay (Ellman's Method) [3]

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Principle: The assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product of the reaction between thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by the enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Procedure:

-

Prepare solutions of the test compound (this compound) at various concentrations.

-

In a 96-well plate, add the test compound solution, DTNB solution, and the respective enzyme solution (AChE or BChE) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE).

-

Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) at regular intervals.

-

Calculate the percentage of enzyme inhibition by comparing the rate of reaction in the presence and absence of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Cell-Based Assays

Cell-based assays are crucial for understanding the effects of a compound on cellular processes.

3.2.1. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

3.2.2. Gene Expression Analysis (qPCR)

Quantitative polymerase chain reaction (qPCR) can be used to investigate the effect of this compound on the expression of specific target genes.

-

Principle: qPCR measures the amount of a specific DNA sequence in a sample in real-time. By reverse transcribing RNA into cDNA, it can be used to quantify mRNA levels of target genes.

-

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the treated and untreated cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for the target genes and a reference gene (for normalization).

-

Analyze the data to determine the relative change in gene expression in the treated cells compared to the control.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, the extensive research on its parent compound, 20E, provides a strong foundation for hypothesizing its mechanisms of action.

Insect Ecdysone (B1671078) Receptor Signaling Pathway

In insects, 20E exerts its effects primarily through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[5][6] This complex binds to ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.[7] This pathway is fundamental for insect development and metamorphosis.

Mammalian Signaling Pathways

The effects of 20E in mammals are not mediated by the classical ecdysone receptor but are thought to involve other signaling pathways.[8] One proposed mechanism involves a G-protein coupled receptor (GPCR) that initiates a non-genomic signaling cascade.[9]

Conclusion and Future Directions

While direct experimental evidence for the in vitro bioactivity of this compound remains elusive, the existing data on related acetylated ecdysteroids and the well-characterized parent compound, 20-Hydroxyecdysone, provide a solid foundation for future research. The demonstrated enzyme inhibitory activity of 20-Hydroxyecdysone-2,3,22-tri-O-acetate suggests that this compound may also possess important pharmacological properties.

Future research should focus on:

-

Direct Bioactivity Screening: Conducting a comprehensive in vitro screening of this compound against a panel of enzymes and cell lines to identify its primary biological targets.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in both insect and mammalian systems.

-

Structure-Activity Relationship Studies: Systematically comparing the bioactivities of different acetylated derivatives of 20-Hydroxyecdysone to understand the role of the position and number of acetyl groups in determining their biological effects.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental protocols and insights into potential signaling pathways are intended to accelerate the investigation of this promising, yet understudied, natural product derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 6. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-O-Acetyl-20-Hydroxyecdysone from 20-Hydroxyecdysone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-O-Acetyl-20-Hydroxyecdysone from its precursor, 20-Hydroxyecdysone. The synthesis involves a three-step process: protection of the C20 and C22 hydroxyl groups as an acetonide, selective acetylation of the C3 hydroxyl group, and subsequent deprotection to yield the final product. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who require a reliable method for obtaining this specific ecdysteroid derivative.

Introduction

20-Hydroxyecdysone is a naturally occurring ecdysteroid hormone that plays a crucial role in the molting and metamorphosis of arthropods. Its diverse biological activities in mammals, including anabolic and adaptogenic properties, have made it a subject of interest for pharmaceutical research. Acetylation of the hydroxyl groups of 20-Hydroxyecdysone can modulate its biological activity, solubility, and pharmacokinetic properties. The selective synthesis of this compound is of particular interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This protocol outlines a robust method to achieve this synthesis with a focus on regioselectivity and product purity.

Overall Synthesis Workflow

The synthesis of this compound from 20-Hydroxyecdysone is achieved through a three-step process designed to selectively acetylate the C3 hydroxyl group while leaving the other hydroxyl groups unmodified.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Protection of 20,22-Hydroxyl Groups as an Acetonide

Objective: To protect the vicinal diol at positions C20 and C22 of 20-Hydroxyecdysone to prevent their acetylation in the subsequent step.

Materials:

-

20-Hydroxyecdysone

-

Anhydrous Acetone (B3395972)

-

p-Toluenesulfonic acid (p-TsOH) or Phosphomolybdic acid

-

Sodium bicarbonate (NaHCO₃) solution (10% aqueous)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve 20-Hydroxyecdysone in anhydrous acetone.

-

Add a catalytic amount of p-toluenesulfonic acid or phosphomolybdic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a 10% aqueous sodium bicarbonate solution.

-

Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic fractions and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 20-Hydroxyecdysone-20,22-acetonide.

-

Purify the product by silica (B1680970) gel column chromatography.

Step 2: Selective Acetylation of the 3-Hydroxyl Group

Objective: To selectively acetylate the C3 hydroxyl group of the protected 20-Hydroxyecdysone-20,22-acetonide.

Materials:

-

20-Hydroxyecdysone-20,22-acetonide

-

Anhydrous Pyridine (B92270)

-

Acetic Anhydride (Ac₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hydrochloric acid (1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve the 20-Hydroxyecdysone-20,22-acetonide in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound-20,22-acetonide.

-

Purify the product by silica gel column chromatography.

Step 3: Deprotection of the Acetonide Group

Objective: To remove the acetonide protecting group to yield the final product, this compound.

Materials:

-

This compound-20,22-acetonide

-

Aqueous Acetic Acid (e.g., 80%) or another mild acidic condition.

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve the purified this compound-20,22-acetonide in aqueous acetic acid.

-

Stir the reaction at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture carefully with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 20-Hydroxyecdysone | C₂₇H₄₄O₇ | 480.63 | - |

| 20-Hydroxyecdysone-20,22-acetonide | C₃₀H₄₈O₇ | 520.70 | >80% |

| This compound | C₂₉H₄₆O₈ | 522.67 | High |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Observed Values |

| ¹H NMR | Characteristic signals for the acetyl group (singlet around δ 2.0-2.1 ppm) and a downfield shift of the H-3 proton signal compared to 20-Hydroxyecdysone. Other signals will be consistent with the ecdysteroid skeleton. |

| ¹³C NMR | Appearance of a carbonyl signal for the acetyl group (around δ 170 ppm) and a signal for the acetyl methyl group (around δ 21 ppm). The C-3 signal will show a downfield shift, while the C-2 and C-4 signals will experience an upfield shift compared to 20-Hydroxyecdysone. |

| Mass Spec (HRMS) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular formula C₂₉H₄₆O₈. For example, the calculated m/z for [C₂₉H₄₆O₈+Na]⁺ is 545.3039. Fragmentation patterns would show losses of water and the acetyl group. |

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and to assess the purity of the products.

-

High-Performance Liquid Chromatography (HPLC): For final purity assessment and for purification if necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product, ensuring the selective acetylation at the C3 position.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to support the structural elucidation.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical flow of the protection-acetylation-deprotection strategy.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 20-Hydroxyecdysone. By following the outlined steps for protection, selective acetylation, and deprotection, researchers can reliably obtain the desired product for further biological evaluation and drug development studies. The provided data tables and characterization guidelines will assist in verifying the successful synthesis and purity of the final compound.

Protocol for Selective 3-O-Acetylation of Ecdysteroids

Application Note APN-SAE-2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective 3-O-acetylation of ecdysteroids, focusing on 20-hydroxyecdysone (B1671079) as a representative substrate. This method is crucial for synthesizing specific ecdysteroid derivatives for structure-activity relationship (SAR) studies, developing analytical standards, and creating prodrugs with modified pharmacokinetic properties. The protocol employs a protection-acetylation-deprotection strategy to achieve high regioselectivity.

Introduction

Ecdysteroids are a class of polyhydroxylated steroid hormones that play a critical role in the molting and metamorphosis of arthropods. Their diverse biological activities have also garnered interest in mammalian systems, including anabolic and adaptogenic effects. To investigate the specific roles of the various hydroxyl groups on the ecdysteroid scaffold and to develop new analogs with enhanced or modified activities, selective chemical modifications are essential. The 3-hydroxyl group is a key position for derivatization. This protocol outlines a robust method for the selective acetylation of the 3-O-position of 20-hydroxyecdysone by temporarily protecting the vicinal diols at the C-20 and C-22 positions using an acetonide group.

Data Presentation

The following table summarizes the key quantitative data associated with the selective 3-O-acetylation of 20-hydroxyecdysone. The yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Product | Reagents | Solvent | Yield (%) |

| 1. Acetonide Protection | 20-Hydroxyecdysone-20,22-acetonide | 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid | Acetone (B3395972) | >95 |

| 2. Selective Acetylation | 3-O-Acetyl-20-hydroxyecdysone-20,22-acetonide | Acetic anhydride (B1165640), Pyridine (B92270) | Pyridine | 85-95 |

| 3. Acetonide Deprotection | This compound | Acetic acid, Water | THF | ~90 |

Table 1: Summary of Quantitative Data for the Selective 3-O-Acetylation of 20-Hydroxyecdysone.

The structure of the final product, this compound, can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following table provides characteristic ¹³C NMR chemical shifts for the parent compound and its 2- and 3-acetylated derivatives, highlighting the shifts indicative of successful acetylation at the C-3 position.

| Carbon Atom | 20-Hydroxyecdysone (δ, ppm) | 2-O-Acetyl-20-hydroxyecdysone (δ, ppm) | This compound (δ, ppm) |

| C-2 | 68.7 | 71.5 | 65.8 |

| C-3 | 68.5 | 65.7 | 71.6 |

| C-4 | 32.2 | 32.0 | 31.8 |

| Acetyl CO | - | 171.2 | 171.1 |

| Acetyl CH₃ | - | 21.5 | 21.6 |

Table 2: Comparative ¹³C NMR Data (in CD₃OD) for 20-Hydroxyecdysone and its 2- and 3-O-Acetyl Derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the three key stages of the selective 3-O-acetylation of 20-hydroxyecdysone.

Protection of the 20,22-Diol: Synthesis of 20-Hydroxyecdysone-20,22-acetonide

This step selectively protects the vicinal diol in the side chain, leaving the hydroxyl groups on the steroid nucleus available for subsequent reactions.

Materials:

-

20-Hydroxyecdysone

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH), fused

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 20-hydroxyecdysone in anhydrous acetone in a round-bottom flask.

-

To this solution, add 2,2-dimethoxypropane (10 equivalents) and a catalytic amount of fused p-toluenesulfonic acid (0.02 equivalents).

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane (B109758)/methanol (95:5 v/v). The product, 20-hydroxyecdysone-20,22-acetonide, will be less polar than the starting material.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

-

Remove the acetone and 2,2-dimethoxypropane under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

-

Dilute the remaining aqueous residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with brine (3 x 50 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 20-hydroxyecdysone-20,22-acetonide. The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica (B1680970) gel if necessary.

Selective Acetylation of the 3-Hydroxyl Group

With the 20,22-diol protected, the hydroxyl groups on the steroid nucleus can be acetylated. The 3-OH group is generally more reactive than the 2-OH group, allowing for selective acetylation under controlled conditions.

Materials:

-

20-Hydroxyecdysone-20,22-acetonide

-

Anhydrous pyridine

-

Acetic anhydride

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 20-hydroxyecdysone-20,22-acetonide in anhydrous pyridine in a clean, dry round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add acetic anhydride (1.1 equivalents) to the cooled solution with stirring.

-

Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the this compound-20,22-acetonide.

Deprotection of the 20,22-Acetonide

The final step is the removal of the acetonide protecting group to yield the desired 3-O-acetylated ecdysteroid.

Materials:

-

This compound-20,22-acetonide

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the purified this compound-20,22-acetonide in a mixture of THF, acetic acid, and water (e.g., in a 3:1:1 ratio).

-

Stir the solution at room temperature for 12-24 hours, monitoring the deprotection by TLC. The product will be more polar than the starting material.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel or by recrystallization to obtain a pure sample.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the selective 3-O-acetylation of ecdysteroids.

Caption: Workflow for selective 3-O-acetylation of 20-hydroxyecdysone.

Caption: Reaction pathway for the synthesis of this compound.

References

Application Note: Purification of 3-O-Acetyl-20-Hydroxyecdysone by High-Performance Liquid Chromatography

Abstract

This application note details a representative method for the purification of 3-O-Acetyl-20-Hydroxyecdysone from a crude extract or synthetic reaction mixture using High-Performance Liquid Chromatography (HPLC). The described protocol is based on established methods for the separation of 20-Hydroxyecdysone and other phytoecdysteroids, providing a robust starting point for achieving high purity of the target compound.[1][2] The methodology outlines sample preparation, HPLC conditions, and post-purification analysis.

Introduction